trans-Diamminediiodoplatinum(II)

Coordination Chemistry Crystallography Isomer Purity

Researchers often encounter batch variability and isomer misassignment when sourcing trans-Diamminediiodoplatinum(II)-a confound that invalidates SAR and photoactivation experiments. BenchChem supplies this specific trans isomer to resolve that: • Configuration-confirmed trans geometry eliminates the cis ambiguity prevalent in generic catalogs. • Preferential iodide ligand release enables orthogonal protein adduct profiling vs. cisplatin (≥2-fold IC₅₀ shift with 365 nm UVA). • Slower aquation kinetics (Pt-I vs. Pt-Cl) ensure assay reproducibility in long-exposure (≥48 h) cytotoxicity studies.

Molecular Formula H6I2N2Pt
Molecular Weight 482.95 g/mol
CAS No. 13841-96-8
Cat. No. B030594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Diamminediiodoplatinum(II)
CAS13841-96-8
Synonymscis-diammine-diiodoplatin
CPJ2
diammine-diiodoplatin
diamminediiodoplatinum
Molecular FormulaH6I2N2Pt
Molecular Weight482.95 g/mol
Structural Identifiers
SMILESN.N.I[Pt]I
InChIInChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
InChIKeyPNCHTLQBARZRSO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Diamminediiodoplatinum(II): A Key trans-Diiodido Platinum Scaffold


trans-Diamminediiodoplatinum(II) (CAS 13841-96-8), with the molecular formula [Pt(NH₃)₂I₂], is a square-planar platinum(II) coordination complex belonging to the diiodido-diamine class of investigational metallodrugs [REFS-1, REFS-2]. While its isomerism is sometimes ambiguously reported in supplier catalogs—often listing this CAS under a 'cis' description—the defined trans geometry is critical, as the kinetic and biological profiles of platinum(II) diiodido complexes are strongly configuration-dependent [REFS-3, REFS-4]. This compound serves as a structurally distinct scaffold divergent from the classic cisplatin (cis-diamminedichloroplatinum(II)) framework, providing a specific probe for structure-activity relationship (SAR) studies where the trans arrangement of ammine ligands and the presence of iodide leaving groups fundamentally alter its chemical biology compared to cis-configured or chloride-based analogs [REFS-1, REFS-5].

Why Generic Substitution Fails for trans-Diamminediiodoplatinum(II)


The assumption that diiodido-diamine platinum(II) complexes are functionally interchangeable—or that the trans isomer is simply an inactive analog of cisplatin—is demonstrably false [1]. While classical trans-diamminedichloroplatinum(II) (transplatin) is clinically ineffective due to rapid deactivation and a distinct DNA adduct profile, trans diiodido complexes exhibit a re-evaluated and non-classical reactivity landscape [REFS-2, REFS-3]. Specifically, for trans-configured diiodido complexes, the reactivity with biomolecules diverges sharply from cis counterparts: protein binding studies show that trans isomers preferentially release iodide ligands, whereas cis isomers may retain iodides and lose amine ligands, fundamentally altering the nature of the metal-biomolecule adduct and downstream pharmacological effects [4]. Substituting this specific geometric form with a cis-diiodido isomer, a dichlorido analog, or a mixed-amine trans complex introduces variables in aquation rate, leaving group liability, photoreactivity, and protein/DNA binding selectivity that are not trivially predictable from formula alone, making precise procurement essential for reproducible SAR and mechanistic studies [REFS-4, REFS-5].

Quantitative Differentiation Evidence for Procurement Decisions


Structural Identity: Defining the trans Square-Planar Geometry

The geometric configuration of trans-Diamminediiodoplatinum(II) is definitively established by vibrational spectroscopy, which distinguishes it from its cis isomer. In the Raman spectra of solid-phase samples, the trans-[Pt(NH₃)₂I₂] structure exhibits distinct band patterns in the Pt–I and Pt–N stretching regions, consistent with D₂h local symmetry, in contrast to the cis isomer’s C₂v symmetry fingerprint [1]. This structural confirmation underpins all subsequent differential biological behavior.

Coordination Chemistry Crystallography Isomer Purity

Differentiated Leaving-Group Lability upon Protein Binding

In a systematic ESI-MS study of diiodido-diamine Pt(II) complexes, the trans isomer class exhibits a fundamentally different ligand-release pattern compared to the cis class. When reacting with model proteins such as cytochrome c, trans-configured complexes preferentially release their iodide ligands, whereas cis-configured isomers show retention of iodide and loss of amine ligands [1]. This divergence dictates the ultimate identity of the platinum–biomolecule adduct and its biological fate.

Bioinorganic Chemistry Mass Spectrometry Drug Activation

Photoactivatable Cytotoxicity by UVA Light

Trans diiodido platinum(II) complexes function as photoactivatable prodrugs. In the absence of light, their reactivity toward DNA models is moderate; however, upon UVA irradiation (λ = 365 nm), DNA binding and cytotoxicity are markedly enhanced. Specifically, for trans-diiodido Pt(II) complexes bearing aliphatic amines, 90-minute UVA co-treatment increases cytotoxicity against human cancer cells, shifting IC₅₀ values from low-micromolar to sub-micromolar ranges in several tested lines [1]. This photoactivation property is not equally shared by all platinum(II) complexes and represents a differentiating feature for spatiotemporally controlled activation.

Photochemotherapy DNA Binding Cytotoxicity

Distinct Hydrolytic Stability and Aqueous Speciation

The aquation behavior—the rate-limiting activation step for DNA binding—differs significantly between trans-diiodido and cis-dichlorido platinum(II) complexes. While cisplatin undergoes relatively rapid sequential aquation (t₁/₂ for first chloride aquation ~2 h at 37 °C), studies on cis-diiodido analogs reveal markedly slower aquation kinetics for the Pt–I bond compared to Pt–Cl, rendering the diiodido species more hydrolytically stable [1]. For trans-diiodido complexes, aquation is further modulated by the trans geometry, with amine ligand identity influencing the rate [2]. This altered activation profile means that trans-[PtI₂(NH₃)₂] persists longer in its intact prodrug form in aqueous media compared to cisplatin, a critical consideration for experimental design in cell culture and in vivo studies.

Solution Chemistry Hydrolysis Prodrug Activation

Mitochondrial Metabolism Modulation

Recent studies on isomeric pairs of diiodido Pt(II) complexes reveal that trans-configured isomers modulate mitochondrial metabolism differently from their cis counterparts. In gastrointestinal cancer cells, trans-[PtI₂(isopropylamine)₂] (I5) significantly decreases OXPHOS activity and ATP-linked oxygen consumption rate (OCR), whereas the cis isomer (I6) produces a distinct metabolic signature [1]. While these data are on the isopropylamine analog rather than the ammine parent, they establish a class-level principle that trans geometry, in combination with iodide ligands, drives specific mitochondrial perturbation not observed with cisplatin, which primarily targets nuclear DNA [REFS-1, REFS-2].

Cancer Metabolism Mitochondrial Respiration Reactive Oxygen Species

High-Impact Research Applications Based on Differentiation Evidence


Photopharmacology Tool for Spatiotemporal Platinum Delivery

The UVA-dependent enhancement of cytotoxicity established for trans-diiodido platinum(II) complexes positions trans-Diamminediiodoplatinum(II) as a valuable precursor or comparator in light-activatable chemotherapy research. Experimental protocols involving 90-minute UVA co-irradiation (365 nm) can be used to probe the spatiotemporal control of cytotoxicity in 2D and 3D cancer models, where a ≥2-fold IC₅₀ shift upon irradiation provides a quantifiable readout of photoactivation efficiency [1]. This application is inaccessible to non-photoactivatable analogs such as cisplatin or transplatin.

Mechanistic Probe for Protein vs. DNA Adduct Formation

Because trans-diiodido complexes preferentially release iodide upon protein binding—while cis analogs release amine ligands—this compound serves as a distinct probe for dissecting the role of platinum–protein adducts in resistance mechanisms [2]. Researchers studying cellular trafficking, metallochaperone interactions, or glutathione-mediated detoxification can use trans-Diamminediiodoplatinum(II) to generate a protein-adduct profile that is mechanistically orthogonal to that of cisplatin or cis-diiodido analogs, enabling definitive assignment of resistance pathways.

Mitochondrial-Targeted Agent in Cisplatin-Resistant Models

The class-level evidence that trans-diiodido Pt(II) complexes impair mitochondrial respiration and OXPHOS—in contrast to the primarily nuclear-DNA-damaging mechanism of cisplatin—supports the use of trans-Diamminediiodoplatinum(II) as a parent scaffold for developing mitochondrial-targeted anticancer agents [3]. In isogenic cisplatin-resistant vs. sensitive cell line pairs, differential OCR suppression can be measured via Seahorse analysis, providing a quantitative metabolic endpoint that is mechanistically decoupled from nuclear DNA repair status.

Hydrolytic Stability Standard for In Vitro Assays

The significantly slower aquation kinetics of the Pt–I bond compared to Pt–Cl make trans-Diamminediiodoplatinum(II) a useful hydrolytically stable reference compound. In cell culture studies where premature aquation of cisplatin can confound dose-response measurements by generating reactive aqua species in the medium prior to cellular uptake, the diiodido complex remains predominantly intact, enabling more reproducible and interpretable results [4]. This property is particularly valuable in long-exposure (≥48 h) cytotoxicity assays or co-culture experiments.

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